Sodium nitrate-15N

Catalog No.
S730022
CAS No.
31432-45-8
M.F
NNaO3
M. Wt
85.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium nitrate-15N

Researchers studying nitrate reduction or nitrogen cycling face ambiguous results due to endogenous 14N background. Sodium nitrate-15N (≥98 atom % 15N) eliminates this ambiguity, providing definitive 15N isotopic tracing via NMR and MS. • Ideal spin-1/2 nucleus enables high-resolution 15N NMR, avoiding 14N quadrupolar broadening. • >3× higher aqueous solubility than K15NO3, allowing concentrated stocks for micro-volume NMR tubes and pulse-chase assays. • Proven precursor for NO3RR electrocatalysis validation and 15N-biomolecule synthesis. Isotope-certified, ready for global dispatch.

CAS Number

31432-45-8

Product Name

Sodium nitrate-15N

IUPAC Name

sodium;dioxido(oxo)(15N)azanium

Molecular Formula

NNaO3

Molecular Weight

85.988 g/mol

InChI

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1/i1+1;

InChI Key

VWDWKYIASSYTQR-YTBWXGASSA-N

SMILES

[N+](=O)([O-])[O-].[Na+]

Synonyms

Sodium Salt Nitric-15N Acid

Canonical SMILES

[N+](=O)([O-])[O-].[Na+]

Isomeric SMILES

[15N+](=O)([O-])[O-].[Na+]

The exact mass of the compound Sodium nitrate-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98 atom % 15N

Package Size

1 g, 5 g

Sodium nitrate-15N (Na15NO3) is a highly soluble, stable, isotopically enriched inorganic salt (typically ≥98 atom % 15N) utilized as a definitive nitrogen source in analytical chemistry, structural biology, and environmental science. Unlike its natural abundance counterpart, the incorporation of the stable 15N isotope (spin 1/2) transforms the nitrate anion into a highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1]. Its exceptional aqueous solubility and chemical stability make it a premier precursor for synthesizing downstream 15N-labeled compounds, validating electrocatalytic nitrate reduction (NO3RR) pathways, and conducting precise pulse-chase isotopic dilution assays in complex biological or soil matrices [2].

Research Fit

High isotopic enrichment enables unambiguous mass spectrometric distinction from endogenous nitrate pools
Multiple enrichment grades available to balance tracer sensitivity and system perturbation risk
Sodium counterion avoids potassium interference in cation-sensitive ecosystems and signaling studies

Substituting Sodium nitrate-15N with unlabeled sodium nitrate completely eliminates utility in high-resolution NMR and isotopic tracing, as the 14N nucleus is quadrupolar (spin 1), resulting in severe line broadening, and lacks the M+1 mass shift required to differentiate applied nitrogen from endogenous background pools [1]. Attempting to substitute with Potassium nitrate-15N (K15NO3) introduces significant processability limitations; K15NO3 has nearly three times lower aqueous solubility at room temperature compared to Na15NO3, severely restricting the maximum concentration achievable in micro-volume NMR tubes or high-dose pulse tracer formulations . Furthermore, substituting with 15N-ammonium salts alters the nitrogen oxidation state from +5 to -3, rendering the material useless for studying denitrification pathways or validating electrocatalytic nitrate-to-ammonia reduction (NO3RR) mechanisms[2].

Substitution Risk

Unlabeled sodium nitrate cannot be analytically distinguished from endogenous nitrate by mass spectrometry, precluding tracer kinetic studies.
Potassium nitrate-15N introduces K⁺ counterion that may alter plant physiology and soil cation dynamics, confounding potassium-sensitive experiments.
Ammonium-15N salts deliver ¹⁵NH₄⁺ rather than ¹⁵NO₃⁻, with different nitrogen redox form, uptake kinetics, and assimilation pathways—not interchangeable for nitrate-specific tracing.
Lower enrichment grades require substantially greater tracer mass addition, which may perturb low-nitrogen systems and reduce isotope ratio quantification precision.

Maximum Aqueous Concentration for Micro-Volume Assays

Sodium nitrate-15N exhibits exceptional aqueous solubility, allowing for highly concentrated stock solutions essential for micro-volume dosing. At 20°C, Na15NO3 achieves a solubility of approximately 87.6 g per 100 mL of water, whereas the closest isotopic class substitute, Potassium nitrate-15N (K15NO3), is limited to approximately 31.6 g per 100 mL. This nearly 2.8-fold difference in solubility dictates precursor selection when formulating high-density tracer pulses for bioreactors or preparing highly concentrated samples for low-sensitivity NMR probes [1].

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~87.6 g / 100 mL (Na15NO3)
Comparator Or Baseline~31.6 g / 100 mL (K15NO3)
Quantified Difference2.77x higher solubility for the sodium salt
ConditionsAqueous solution at 20°C

Enables the preparation of ultra-high concentration tracer solutions required for space-constrained analytical techniques like NMR or high-density hydroponic pulse-chase assays.

Tracer enrichment performance
Data to verify
≥98 atom % ¹⁵N: ~260× above natural abundance
5 atom % ¹⁵N: ~13.5× above natural abundance
Enrichment grade directly controls required tracer mass and achievable LLOQ in isotope-dilution assays.
Comparison across product grades; verify enrichment certificate.

Elimination of Quadrupolar Broadening in Nitrogen NMR

The use of unlabeled sodium nitrate in NMR spectroscopy is severely hindered by the 14N isotope (spin 1), which causes quadrupolar relaxation and broad, unresolved spectral lines. In contrast, Sodium nitrate-15N utilizes the spin-1/2 15N nucleus, yielding a narrow, highly symmetric resonance line (e.g., at 374 ppm in standard solutions) [1]. Furthermore, Na15NO3 is highly compatible with Signal Amplification by Reversible Exchange (SABRE) hyperpolarization, capable of achieving >100-fold signal enhancements, which is physically impossible with quadrupolar 14N [2].

Evidence DimensionNMR signal resolution and hyperpolarization enhancement
Target Compound DataSharp symmetric line (spin 1/2); >100-fold signal enhancement via SABRE
Comparator Or BaselineBroad, unresolved lines; negligible hyperpolarization enhancement (Unlabeled Na14NO3)
Quantified Difference>100x signal enhancement and elimination of quadrupolar line broadening
Conditions15N vs 14N NMR spectroscopy, SABRE hyperpolarization at 298 K

Critical for procurement in analytical labs requiring real-time, high-sensitivity kinetic monitoring of nitrogenous reaction intermediates.

Tissue nitrate distribution
Reported
Na¹⁵NO₃ rat model: plasma 8.8×, urine 11.7×, eyes 4.2×, liver 2.4×, muscle 1.7×
Unsupplemented control: baseline nitrate; exogenous nitrate indistinguishable without ¹⁵N label
Resolves tissue-specific nitrate accumulation kinetics, unattainable with unlabeled nitrate.
Rat dietary model; LC-MS/MS confirmation.

Definitive Validation of Electrocatalytic Ammonia Synthesis

In the evaluation of novel catalysts for the electrochemical nitrate reduction reaction (NO3RR) to ammonia, ambient NH3 or N2 contamination frequently causes false positives. Utilizing Na15NO3 (≥98 atom % 15N) as the reactant provides a definitive M+1 mass shift and a distinct doublet in 1H/15N NMR (δ = 7.49 ppm for 15NH4+), strictly proving that the synthesized ammonia originated from the nitrate precursor [1]. Unlabeled NaNO3 cannot distinguish between catalytically reduced nitrate and environmental nitrogen contamination (natural abundance ~0.36%), making the 15N-labeled compound a mandatory procurement item for rigorous NO3RR validation [2].

Evidence DimensionOrigin verification of synthesized ammonia
Target Compound Data100% differentiation of product (15NH4+) via distinct NMR doublet / mass shift
Comparator Or BaselineHigh risk of false positives from ambient N2/NH3 (Unlabeled NaNO3)
Quantified DifferenceShift from statistically ambiguous yield to definitive isotopic proof (>98% isotopic purity)
ConditionsElectrocatalytic or Sm(II)-catalyzed reduction of nitrate to ammonia

Mandatory for energy materials researchers who must definitively prove their catalyst's efficiency without interference from environmental nitrogen contamination.

Ecosystem tracer recovery
Reported
¹⁵N-nitrate recovery: 100%±6% (Year 1), 83%±20% (Year 2)
¹⁵N-ammonium recovery: 94%±6% (Year 1), 80%±24% (Year 2)
Nitrate-¹⁵N may provide higher ecosystem-level recovery, supporting mass balance accuracy.
Spruce plantation throughfall study; cation co-application artifact avoided with Na salt.
Urinary ¹⁵N recovery
Reported
38.49% total urinary recovery over 50 h (sheep IV model)
Quantifies unrecovered fraction (~60%) indicating tissue nitrate storage, only measurable with ¹⁵N labeling.
Sheep PK model; compare with ~60% oral recovery in humans.
GC–MS nitrate ratio method
Class-level
Intraday/interday SD < 0.9 mol%; biological half-life 4.5 days
High-precision method for plant ¹⁵N/¹⁴N ratio, requiring high-enrichment tracer to maintain dynamic range.
Plant leaf disc method; class inference for enrichment grade impact.
Isotopomer resolution
Class-level
Resolved 3 distinct ¹⁵N isotopomer populations per biosynthetic intermediate
High enrichment is essential for multi-isotopomer deconvolution; lower grades collapse mass envelopes.
Dinoflagellate STX pathway; high-resolution HILIC-MS.

Electrocatalytic Nitrate Reduction (NO3RR) Validation

Na15NO3 is the gold-standard precursor for testing novel electrocatalysts designed to convert nitrate wastewater into green ammonia. The 15N label allows researchers to use 1H/15N NMR to definitively prove that the generated ammonia comes from the nitrate reduction rather than ambient environmental contamination [1].

Real-Time Kinetic Monitoring via Hyperpolarized NMR

Due to its high solubility and spin-1/2 nucleus, Na15NO3 is ideal for SABRE hyperpolarization experiments. It is used to track rapid chemical transformations, such as the conversion of nitrates to diazonium intermediates, providing >100-fold signal enhancements for real-time reaction monitoring [2].

High-Density Isotope Labeling of Biomass

In structural biology and proteomics, Na15NO3 is utilized as the sole, highly soluble nitrogen source in bioreactors to cultivate uniformly 15N-labeled bacteria or microalgae. Its superior solubility compared to potassium nitrate allows for highly concentrated nutrient feeds without altering the reactor's osmotic balance [3].

Precision Soil Denitrification and N2O Emission Tracing

Environmental scientists procure Na15NO3 to measure exact denitrification rates in soil microcosms. The high isotopic purity allows for the precise quantification of 15N-N2O and 15N-N2 emissions, differentiating fertilizer-derived nitrogen loss from endogenous soil nitrogen pools [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mammalian nitrate tissue distribution
High enrichment grade and chemical purity
Tissue-specific nitrate accumulation and recovery kinetics
Forest/agricultural N mass balance
Cation selection (Na vs K) and enrichment
Ecosystem-level tracer recovery and budget closure
Plant N assimilation & pulse-chase
Analytical precision and low sample mass requirement
¹⁵N/¹⁴N ratio measurement and biological half-life determination
Microbial metabolomic flux & isotopomer studies
High enrichment for isotopomer resolution
Multi-isotopomer population deconvolution

UNII

0GNX7H7XF7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

31432-45-8

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